molecular formula C11H13NO B1582076 Prop-2-enamide;styrene CAS No. 24981-13-3

Prop-2-enamide;styrene

Cat. No.: B1582076
CAS No.: 24981-13-3
M. Wt: 175.23 g/mol
InChI Key: KMNONFBDPKFXOA-UHFFFAOYSA-N
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Description

Prop-2-enamide;styrene, is a high molecular weight compound formed by the polymerization of 2-propenamide and ethenylbenzene. This compound is known for its excellent film-forming, dispersing, lubricating, and adsorbing properties. It is widely used in various industrial applications, including adhesives, coatings, and personal care products .

Scientific Research Applications

Prop-2-enamide;styrene, has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenamide, polymer with ethenylbenzene, typically involves free radical polymerization. This process can be initiated using thermal or photochemical methods. The reaction is carried out in the presence of a suitable initiator, such as benzoyl peroxide or azobisisobutyronitrile, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the polymerization process is often conducted in bulk or solution. The choice of solvent and reaction conditions can significantly influence the molecular weight and properties of the resulting polymer. Common solvents used include toluene, xylene, and ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enamide;styrene, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-propenamide, polymer with ethenylbenzene, involves its ability to form stable films and interact with various substrates. The polymer chains can adsorb onto surfaces, providing a lubricating and protective layer. In drug delivery systems, the polymer matrix can encapsulate active pharmaceutical ingredients, allowing for controlled release through diffusion and degradation processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, polymer with ethenylbenzene
  • 2-Propenoic acid, polymer with ethenylbenzene and 2-propenamide
  • Prop-2-enamide;styrene and formaldehyde

Uniqueness

This compound, is unique due to its specific combination of 2-propenamide and ethenylbenzene monomers, which impart distinct properties such as enhanced film-forming ability and biocompatibility. Compared to similar compounds, it offers better performance in applications requiring strong adhesion and controlled release .

Properties

IUPAC Name

prop-2-enamide;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8.C3H5NO/c1-2-8-6-4-3-5-7-8;1-2-3(4)5/h2-7H,1H2;2H,1H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNONFBDPKFXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1.C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124400-28-8, 24981-13-3, 737001-22-8, 133097-40-2
Record name 2-Propenamide, polymer with ethenylbenzene, block
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124400-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylamide-styrene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24981-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, polymer with ethenylbenzene, diblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737001-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, polymer with ethenylbenzene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133097-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90947854
Record name Prop-2-enimidic acid--ethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24981-13-3
Record name Ethenylbenzene, polymer with 2-propenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024981133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, polymer with ethenylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Prop-2-enimidic acid--ethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 mL round-bottom, three-neck flask fitted with a thermocouple, reflux condenser, and septum was added 150 mL of isopropanol followed by 16.13 g of a 50% aqueous solution of 2-trimethylammonioethylacrylate chloride, 8.06 g of styrene, and 8.06 g of acrylamide. The solution was purged with nitrogen for 1 hour and 0.5 g AIBN was added. The mixture was purged for ~ 15 minutes until all of the AIBN dissolved. The solution was heated to 75° C. under nitrogen for 16 hours.
[Compound]
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150 mL
Type
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Reaction Step Five

Synthesis routes and methods II

Procedure details

To a 500 mL round-bottom, three-neck flask fitted with a thermocouple, reflux condenser, and septum was added 150 mL of isopropanol followed by 16.13 g of a 50% aqueous solution of 2-trimethylammoniumethylacrylate chloride, 8.06 g of styrene, and 8.06 g of acrylamide. The solution was purged with nitrogen for 1 hour and 0.5 g AIBN was added. The mixture was purged for ˜15 minutes until all of the AIBN dissolved. The solution was heated to 75° C. under nitrogen for 16 hours.
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150 mL
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Synthesis routes and methods III

Procedure details

Polystyrenesulfonate (15.0 mmoles, 2.612 g), acrylamide (7.2 mmoles, 0.512 g), styrene (7.2 mmoles, 0.8250 mL) and divinylbenzene (0.6 mmoles, 85.5 microL) were dissolved in 10 mL ethanol and 10 mL water in a 40 mL vial fitted with a septa cap. The solution was degassed by bubbling nitrogen through and 1 mole % AIBN was added as a solution. The polymerization solution was further degassed and the placed in a heated reaction block at 60° C. for 18 h. A clear, colorless gel formed.
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Synthesis routes and methods IV

Procedure details

Next, 40 g of styrene was added into the polymerization vessel, the mixture was stirred under the same conditions for 4 hours, and further stirring was continued with addition of 2 g of acrylamide under the same conditions for 5 hours to obtain a dispersion of fine particles of a styrene/acrylamide copolymer which were not agglutinated.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Prop-2-enamide;styrene

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